molecular formula C25H18FN3O3 B2426576 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 1358344-41-8

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2426576
CAS No.: 1358344-41-8
M. Wt: 427.435
InChI Key: PTPLJYNNDWCCHM-UHFFFAOYSA-N
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Description

3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a quinoline core, an oxadiazole ring, and a benzyloxyphenyl group

Biochemical Analysis

Biochemical Properties

The compound 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is known to interact with various enzymes and proteins. For instance, it has been found to inhibit EGFR kinase, a key enzyme involved in cell signaling pathways . The compound binds to the hinge region of the ATP binding site of EGFR Kinase . This interaction can influence the activity of the enzyme, potentially altering the biochemical reactions it catalyzes.

Cellular Effects

In cellular contexts, this compound has been observed to have significant effects. For example, it has shown potent antiproliferative results against the A549 cancer cell line . Furthermore, it has been found to induce apoptosis in cancer cells . These effects suggest that the compound could influence cell function and cellular metabolism in significant ways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with EGFR kinase . By binding to the ATP binding site of this enzyme, the compound can inhibit its activity . This inhibition can lead to changes in cell signaling pathways, potentially influencing gene expression and other cellular processes.

Preparation Methods

The synthesis of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be attached through nucleophilic substitution reactions, where a benzyloxy group is introduced to a phenyl ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the oxadiazole ring to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as thiols or amines replace the benzyloxy group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-fluoro-1-methyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3/c1-29-14-21(23(30)20-13-18(26)9-12-22(20)29)25-27-24(28-32-25)17-7-10-19(11-8-17)31-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPLJYNNDWCCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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